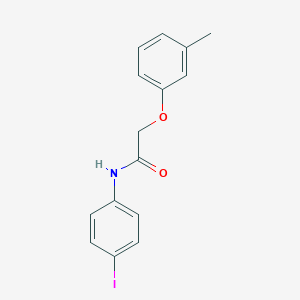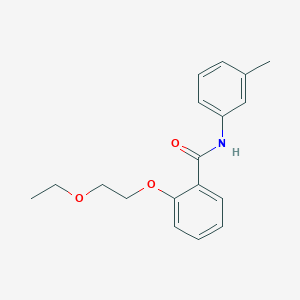
N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide, also known as IPA-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide works by inhibiting the activity of PKD1, which is a protein kinase that plays a role in cell migration and invasion. PKD1 is activated by various signaling pathways, including the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways. N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide inhibits the activation of PKD1 by blocking the phosphorylation of its activation loop.
Biochemical and Physiological Effects:
Studies have shown that N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide can inhibit the migration and invasion of cancer cells in vitro and in vivo. Additionally, N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide in lab experiments is its specificity for PKD1 inhibition. However, one limitation of using N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide is its potential toxicity, as it has been shown to induce cell death in some cell lines.
Orientations Futures
For research on N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide include investigating its potential use in combination with other cancer therapies, as well as further exploring its anti-inflammatory effects. Additionally, more research is needed to determine the potential toxicity of N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide and its suitability for clinical use.
Méthodes De Synthèse
The synthesis of N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide involves the reaction of 4-iodoaniline with 3-methylphenol in the presence of a base to form the intermediate, 4-iodo-N-(3-methylphenoxy)aniline. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide has been studied for its potential therapeutic applications in cancer treatment, particularly in the inhibition of metastasis and invasion. Studies have shown that N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide can inhibit the activity of the protein kinase D1 (PKD1), which is involved in cancer cell migration and invasion. Additionally, N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propriétés
Nom du produit |
N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C15H14INO2 |
Poids moléculaire |
367.18 g/mol |
Nom IUPAC |
N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14INO2/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H,17,18) |
Clé InChI |
QXKZPUPHLMVLRM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)I |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B269377.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)

![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)


![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)